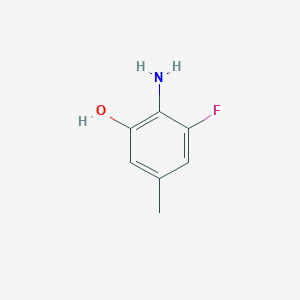

2-Amino-3-fluoro-5-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

2-amino-3-fluoro-5-methylphenol |

InChI |

InChI=1S/C7H8FNO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,9H2,1H3 |

InChI Key |

OQKBSZVVNIJAFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 3 Fluoro 5 Methylphenol and Analogs

Strategic Approaches to Fluorinated Aminophenol Synthesis

The introduction of fluorine into a phenolic structure can significantly alter its physical, chemical, and biological properties. This has led to the development of various synthetic strategies to access these valuable compounds.

Ipso-Hydroxylation Routes for Substituted Phenols

Ipso-hydroxylation is a powerful method for the synthesis of phenols from arylboronic acids. This approach offers a mild and efficient alternative to traditional methods. A notable protocol involves the use of aqueous hydrogen peroxide as an oxidant in ethanol (B145695), which is considered a green and highly efficient method. uit.no This technique allows for the direct replacement of a boronic acid group with a hydroxyl group, providing a strategic route to substituted phenols.

Reductive Amination Strategies from Nitro-Precursors

A common and effective strategy for the synthesis of aminophenols involves the reduction of a corresponding nitrophenol. The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation. This method is widely applicable and can be used to produce a variety of aminophenols. For instance, the synthesis of fluorinated aminophenols can be achieved by starting with a fluorinated nitrophenol precursor.

Nucleophilic Aromatic Substitution in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for the synthesis of highly functionalized aromatic compounds, particularly in fluorinated systems. nih.gov Due to the high electronegativity of fluorine, polyfluoroarenes are susceptible to attack by nucleophiles, leading to the displacement of a fluoride (B91410) ion. nih.gov This method offers a transition-metal-free pathway to C-O and C-N bond formation, producing aryl ether and aniline (B41778) derivatives, respectively. nih.gov

The reactivity in SNAr reactions is influenced by the nature of the leaving group, with fluoride often being the most effective. libretexts.org This is because the rate-determining step is the addition of the nucleophile, and the high electronegativity of fluorine makes the aromatic ring more electrophilic. libretexts.orgyoutube.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex and facilitating the reaction. libretexts.org

A practical procedure for the nucleophilic aromatic substitution of aryl fluorides with dimethylamine (B145610) has been developed using a hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF). nih.gov This method is tolerant of various functional groups and can be scaled up to gram quantities. nih.gov

Table 1: Comparison of SNAr Conditions

| Nucleophile | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| Dimethylamine | KOH | DMF | 95 | Tolerant of nitro, nitrile, aldehyde, ketone, and amide groups. nih.gov |

| Phenothiazine | K3PO4 | MeCN | 60 | p-selective mono-substitution of polyfluoroarenes. nih.gov |

Tandem Reactions and One-Pot Synthetic Sequences for Highly Substituted Phenols

Tandem and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. These strategies involve multiple transformations in a single reaction vessel, avoiding the need for isolation and purification of intermediates. A reported one-step conversion of hydroxypyrone and nitroalkene starting materials allows for the synthesis of phenols with complete regiochemical control and high yields. nih.gov

Another example is the tandem phenol (B47542) oxidation-Michael addition, which has been developed to furnish oxo- and aza-heterocycles. nih.gov This sequence involves the oxidation of a phenol followed by an intramolecular Michael addition in a one-pot process. nih.gov

Regiochemical Control in Phenol Synthesis

Achieving complete regiochemical control is a significant challenge in the synthesis of highly substituted phenols. A novel method has been reported that provides programmable substitution at any position on the phenol ring. nih.gov This is accomplished through a one-step conversion of readily available hydroxypyrone and nitroalkene starting materials, resulting in phenols with complete regiochemical control. nih.gov The ability to precisely place substituents is critical for developing structure-activity relationships and optimizing the properties of the target molecule.

Scalability Considerations in 2-Amino-3-fluoro-5-methylphenol Production

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, and environmental impact. The one-step synthesis of highly substituted phenols from hydroxypyrones and nitroalkenes is a promising approach for large-scale production due to its efficiency and high yields. nih.gov However, conventional processes for producing related compounds, such as 2-amino-5-chloro-N,3-dimethylbenzamide, have raised industrial concerns due to hazardous materials, high costs, and complex operations. google.com Therefore, the development of scalable and green synthetic methods is of paramount importance. uit.no

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of this compound is essential for minimizing environmental impact and enhancing safety and efficiency. rsc.orgnih.govnih.gov The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. rsc.orgnih.gov Key considerations include atom economy, the use of safer solvents and reagents, energy efficiency, and the application of catalysis. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can facilitate a reaction multiple times, leading to less waste. nih.gov The synthesis of fluorinated aromatic amines and their analogs can benefit from transition-metal catalysis. rsc.org For example, iridium-catalyzed reactions have been used to prepare fluorine-containing imines from benzylamines and arylamines. mdpi.com Developing catalytic routes for the direct fluorination or amination of a phenol precursor would represent a significant green advancement for the synthesis of this compound.

Safer Solvents and Reaction Conditions: A major focus of green chemistry is the reduction or elimination of hazardous solvents. Many organic reactions utilize volatile and often toxic solvents. Research into the synthesis of related compounds, such as 2-amino-3-fluorobenzoic acid, highlights the advantage of using water as a solvent, which is non-toxic, non-flammable, and readily available. orgsyn.org Furthermore, developing synthetic methods that can be conducted at ambient temperature and pressure minimizes energy consumption and its associated environmental and economic costs. rsc.orgnih.gov Mechanochemical synthesis, which involves grinding solid reagents together with minimal or no solvent, presents another green alternative that has been successfully applied to the synthesis of fluorinated imines. mdpi.com

Designing Safer Chemicals: The development of inherently safer chemical products and processes is a core tenet of green chemistry. This includes avoiding toxic reagents. Traditional fluorination methods sometimes employ hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (HF). rsc.org Modern research focuses on developing safer fluorinating agents. orgsyn.orgmdpi.com For example, the synthesis of sulfonyl fluorides, another class of fluorinated compounds, has seen the development of a greener process using potassium fluoride (KF) and a specific activating agent, which produces only non-toxic salts as by-products. mdpi.com

Table 1: Application of Green Chemistry Principles to Synthetic Strategies

| Green Chemistry Principle | Application in Synthesis of Fluorinated Aminophenols | Potential Benefit |

| Prevention | Designing syntheses to avoid waste generation from the outset. | Reduces the need for waste treatment and disposal. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product by avoiding protecting groups. rsc.org | Higher efficiency and less waste. |

| Less Hazardous Synthesis | Using non-toxic fluorinating agents and avoiding hazardous solvents like chlorinated hydrocarbons. rsc.orgmdpi.com | Improved safety for chemists and reduced environmental pollution. |

| Safer Solvents & Auxiliaries | Utilizing water as a solvent or employing solvent-free conditions (mechanochemistry). mdpi.comorgsyn.org | Reduced toxicity, flammability, and environmental impact. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. rsc.org | Lower energy costs and reduced carbon footprint. |

| Catalysis | Employing catalytic reagents instead of stoichiometric ones to reduce waste. nih.govmdpi.com | Increased reaction efficiency and lower material consumption. |

Purification and Isolation Techniques in the Synthesis of this compound

The successful synthesis of this compound is contingent upon effective purification and isolation to obtain the compound in high purity. The choice of technique depends on the physical and chemical properties of the target compound and the nature of the impurities present in the crude reaction mixture. Common methods include recrystallization, chromatography, and extraction. researchgate.net

Recrystallization: Recrystallization is a widely used technique for purifying solid organic compounds. The process involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solvent. researchgate.net The selection of an appropriate solvent is critical; the desired compound should have high solubility in the hot solvent and low solubility in the cold solvent, while the impurities should remain soluble at low temperatures. researchgate.net For aminophenol derivatives, a range of solvents from non-polar (like hexane) to polar (like ethanol or water) might be screened to find the optimal system.

Chromatography: Column chromatography is a versatile and powerful purification method. youtube.com In this technique, the crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). A solvent or solvent mixture (the mobile phase) is used to move the components through the column at different rates based on their differing affinities for the stationary and mobile phases, thus achieving separation. youtube.com For compounds like this compound, High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., a C18 reverse-phase column) can be used for both analytical purity checks and preparative purification. nih.gov Flash column chromatography is often used for larger scale purification, offering a balance between speed and resolution. rsc.org

Extraction Techniques: Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov The pH of the aqueous phase can be adjusted to manipulate the charge state of ionizable groups, such as the amino and phenolic groups in this compound, thereby altering their partitioning behavior and facilitating separation from non-ionizable impurities.

Solid-phase extraction (SPE) is another valuable technique that can be used for sample clean-up and purification. nih.govresearchgate.net In SPE, the crude mixture is passed through a cartridge containing a solid adsorbent. The target compound or the impurities can be selectively retained on the adsorbent and then eluted with an appropriate solvent. For aromatic amines, cartridges with strong cationic exchange (SCX) properties have shown high recovery rates. nih.govresearchgate.net

Table 2: Comparison of Purification Techniques

| Technique | Principle | Applicability to this compound | Advantages | Disadvantages |

| Recrystallization | Differential solubility in a solvent at different temperatures. researchgate.net | Suitable for purifying the final solid product. | Cost-effective, scalable. orgsyn.org | Requires finding a suitable solvent; can have lower recovery. |

| Column Chromatography | Differential partitioning between a stationary and mobile phase. youtube.com | High-resolution purification of the crude product. rsc.org | High purity achievable; applicable to complex mixtures. | Can be time-consuming and require large solvent volumes. |

| Liquid-Liquid Extraction (LLE) | Differential solubility in two immiscible liquids. nih.gov | Useful for initial workup to separate from salts or highly polar/non-polar impurities. | Simple, rapid, and effective for initial cleanup. | Can be labor-intensive and use large volumes of organic solvents. nih.gov |

| Solid-Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase. nih.gov | Good for sample pre-concentration and removal of specific impurity classes. | Can be automated; uses less solvent than LLE. nih.gov | Limited by cartridge capacity; can be more expensive than LLE. |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Fluoro 5 Methylphenol

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and vibrational modes within the molecule. For 2-amino-3-fluoro-5-methylphenol, the FTIR spectrum is expected to exhibit distinct peaks arising from the amino (-NH2), hydroxyl (-OH), methyl (-CH3), and carbon-fluorine (C-F) groups, as well as from the vibrations of the benzene (B151609) ring.

Based on data from analogous compounds such as 2-amino-5-methylpyridine (B29535) and 2-amino-5-fluorobenzoic acid, the expected vibrational frequencies for key functional groups in this compound are summarized in the table below. nih.govresearchgate.net The O-H and N-H stretching vibrations are typically observed as broad bands in the high-frequency region, while the C-F stretch appears in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | O-H stretch | 3200-3600 (broad) |

| -NH₂ | N-H symmetric stretch | 3300-3400 |

| -NH₂ | N-H asymmetric stretch | 3400-3500 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| -CH₃ | C-H stretch | 2850-2960 |

| C=C | Aromatic ring stretch | 1450-1600 |

| -NH₂ | N-H bend (scissoring) | 1590-1650 |

| -CH₃ | C-H bend | 1375-1450 |

| C-O | C-O stretch | 1200-1260 |

| C-F | C-F stretch | 1000-1100 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations and the C-C and C-H bonds.

Drawing parallels from the Raman spectra of 2-amino-5-fluorobenzoic acid and 5-fluoro-2-methylphenol, the prominent Raman shifts for this compound can be predicted. nih.govnih.gov The symmetric vibrations of the substituted benzene ring are anticipated to be particularly active in the Raman spectrum.

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring breathing mode | ~1000 |

| Aromatic C-H | C-H in-plane bend | 1100-1200 |

| C-N | C-N stretch | 1250-1350 |

| C-F | C-F stretch | 1000-1100 |

| -CH₃ | C-H symmetric stretch | ~2920 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aromatic protons, the amino protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom will cause splitting of the adjacent proton signals (H-C4).

The predicted ¹H NMR chemical shifts and multiplicities are detailed in the table below, based on the analysis of related substituted phenols and anilines.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | 2.1 - 2.3 | Singlet | - |

| Ar-H4 | 6.5 - 6.7 | Doublet | J(H-F) ≈ 8-10 |

| Ar-H6 | 6.6 - 6.8 | Singlet (or narrow doublet) | - |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | - |

| -OH | 4.5 - 5.5 | Broad Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment. The presence of the electronegative fluorine, oxygen, and nitrogen atoms will significantly influence the chemical shifts of the aromatic carbons in this compound. The carbon atom directly bonded to the fluorine atom (C-3) will exhibit a large C-F coupling constant.

Based on data for compounds like 2-chloro-5-methylphenol, the expected ¹³C NMR chemical shifts are presented below. chemicalbook.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 25 |

| C-5 | 110 - 120 |

| C-4 | 115 - 125 (d, J(C-F) ≈ 20-25 Hz) |

| C-6 | 120 - 130 |

| C-2 | 135 - 145 (d, J(C-F) ≈ 5-10 Hz) |

| C-1 | 145 - 155 (d, J(C-F) ≈ 2-5 Hz) |

| C-3 | 150 - 160 (d, J(C-F) ≈ 240-250 Hz) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift of the fluorine signal is highly dependent on its electronic environment. For this compound, a single ¹⁹F signal is expected, which will be split into a doublet by the adjacent aromatic proton (H-C4). The chemical shift will provide valuable information about the electronic nature of the substituted phenol (B47542) ring.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹⁹F | -120 to -140 | Doublet | J(F-H) ≈ 8-10 |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, the molecular weight is confirmed as 141.14 g/mol . biosynth.com In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is expected to produce a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 141.

The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. The aromatic ring and its substituents—hydroxyl, amino, methyl, and fluoro groups—govern the fragmentation pathways. While direct mass spectrometry data for this specific compound is not publicly available, expected fragmentation patterns can be predicted based on the known behavior of analogous compounds like aminophenols and cresols. nih.govlibretexts.orglibretexts.org

A primary fragmentation event for phenols is the loss of carbon monoxide (CO), and for anilines, the loss of hydrogen cyanide (HCN). The presence of a methyl group offers a pathway for the loss of a methyl radical (•CH₃). The stability of the resulting carbocations significantly influences the abundance of each fragment ion. libretexts.org

Predicted Fragmentation Patterns for this compound

| Fragment Ion | Proposed Neutral Loss | Predicted m/z | Notes |

|---|---|---|---|

| [C₇H₈FNO]⁺ | - | 141 | Molecular Ion (M⁺) |

| [C₇H₇FNO]⁺ | •H | 140 | Loss of a hydrogen radical |

| [C₆H₅FNO]⁺ | •CH₃ | 126 | Loss of a methyl radical |

| [C₆H₈FN]⁺ | CO | 113 | Loss of carbon monoxide from the phenol group |

This table is predictive and based on common fragmentation pathways for related functional groups.

Electronic Absorption Spectroscopy (UV-Vis) and Excited State Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring. The hydroxyl (-OH), amino (-NH₂), methyl (-CH₃), and fluoro (-F) groups act as auxochromes, which modify the absorption characteristics (wavelength and intensity) of the benzene ring's π → π* transitions.

Experimental UV-Vis spectra for 2-aminophenol (B121084), a related compound, show absorption maxima that are sensitive to the solvent environment. researchgate.netresearchgate.net For instance, the spectra of ortho-substituted phenols have been studied in both polar protic (methanol) and aprotic (DMSO) solvents, revealing shifts in the absorption peaks (solvatochromism). researchgate.net The absorption spectrum of this compound is expected to be influenced by similar solvent effects. Furthermore, the pH of the solution can significantly alter the electronic structure by protonating the basic amino group or deprotonating the acidic hydroxyl group, leading to substantial shifts in the absorption maxima.

Expected UV-Vis Absorption Characteristics

| Electronic Transition | Expected Wavelength Range (λmax) | Solvent/pH Dependence |

|---|

This table is predictive. Specific λmax values require experimental measurement.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. ku.eduexcillum.comrigaku.com This technique yields detailed information on bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. numberanalytics.comjst.go.jp

As of this writing, a crystal structure for this compound has not been deposited in public crystallographic databases. However, if a suitable single crystal were obtained, XRD analysis would reveal critical structural details. nih.gov The analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice.

Crucially, it would also map the intermolecular interactions that stabilize the crystal packing. For this compound, strong hydrogen bonds are expected to form between the hydroxyl (-OH) and amino (-NH₂) groups of adjacent molecules. These interactions would play a key role in defining the supramolecular architecture in the solid state.

Information Obtainable from X-ray Diffraction Analysis

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Crystal System & Space Group | The symmetry classification of the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. |

| Bond Lengths & Angles | The exact distances and angles between atoms, confirming molecular connectivity. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

| Absolute Configuration | For chiral molecules, this determines the absolute stereochemistry (R/S). |

This table lists the parameters that would be determined from a successful single-crystal X-ray diffraction experiment.

Computational and Theoretical Investigations of 2 Amino 3 Fluoro 5 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties. These methods solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and geometry. For a substituted phenol (B47542) like 2-Amino-3-fluoro-5-methylphenol, these calculations can elucidate the electronic effects of the amino, fluoro, and methyl groups on the aromatic ring.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. researchgate.net

For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to perform geometry optimization. researchgate.netnih.gov This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. Studies on similar substituted phenols have demonstrated that DFT methods can predict these parameters with high accuracy. nih.gov

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. This information is crucial for understanding the molecule's reactivity and spectroscopic behavior.

Disclaimer: The following table contains illustrative data derived from computational studies on analogous substituted phenolic compounds. Specific theoretical calculations for this compound are required for experimentally validated values.

| Parameter | Illustrative Calculated Value | Methodology |

|---|---|---|

| C-O Bond Length | ~1.36 Å | DFT/B3LYP/6-311G(d,p) |

| C-N Bond Length | ~1.40 Å | |

| C-F Bond Length | ~1.35 Å | |

| Total Energy | ~-495 Hartrees |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based entirely on theoretical principles, without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for electronic structure and energy calculations. dominican.edu

For this compound, ab initio calculations could be employed to refine the results obtained from DFT. They are particularly valuable for obtaining highly accurate energies for processes like bond dissociation or for studying excited states. nih.gov Studies on fluorinated and chlorinated phenols have utilized ab initio methods to investigate their formation, stability, and reactivity, demonstrating the utility of these approaches for understanding halogenated aromatic compounds. dominican.edunih.gov

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide critical insights into a molecule's ability to donate or accept electrons.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's capacity to act as an electron donor. The LUMO is the innermost orbital without electrons and relates to its ability to act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govsemanticscholar.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. nih.gov For this compound, the electron-donating amino and methyl groups and the electron-withdrawing fluoro group all influence the energies of the HOMO and LUMO orbitals.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. researchgate.net

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

These parameters provide a quantitative framework for comparing the reactivity of different molecules.

Disclaimer: The following table contains illustrative data derived from computational studies on analogous substituted phenolic compounds. Specific theoretical calculations for this compound are required for experimentally validated values.

| Parameter | Illustrative Calculated Value (eV) | Formula |

|---|---|---|

| EHOMO | -5.50 | - |

| ELUMO | -0.85 | - |

| HOMO-LUMO Gap (ΔE) | 4.65 | ELUMO - EHOMO |

| Chemical Potential (μ) | -3.175 | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | 2.325 | (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | 2.17 | μ² / (2η) |

Spectroscopic Property Prediction and Validation

Computational methods are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, key spectroscopic analyses include:

Vibrational Spectroscopy (IR and Raman) : DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum and the scattering peaks in a Raman spectrum. By comparing the calculated spectrum with an experimental one, researchers can confirm the molecular structure and the accuracy of the computational method. Such analyses have been successfully performed for similar molecules like 2-amino-5-methylphenol. semanticscholar.org

Electronic Spectroscopy (UV-Visible) : Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. materialsciencejournal.org This analysis provides information about the molecule's electronic excited states and the HOMO-LUMO gap. The predicted absorption maximum (λmax) can be directly compared to experimental results.

This synergy between theoretical prediction and experimental validation is a powerful approach for confirming the structural and electronic details of a molecule.

Computational Vibrational Spectra (IR, Raman)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net These calculations can determine the frequencies and intensities of the vibrational modes of this compound. Such a study would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. nih.gov The resulting theoretical spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching frequencies of the amino (-NH2), hydroxyl (-OH), and C-F groups could be precisely identified.

Computational NMR Chemical Shifts (GIAO)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. For this compound, GIAO calculations could predict the 1H, 13C, and 19F NMR spectra. These theoretical chemical shifts are valuable for interpreting experimental NMR data, aiding in the structural elucidation of the compound and its potential isomers. The fluorine atom, in particular, provides a sensitive NMR probe for studying the electronic environment within the molecule. researchgate.netnih.gov

Theoretical Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules, providing information about their behavior in the ultraviolet-visible (UV-Vis) region. researchgate.netnih.gov A TD-DFT study of this compound would involve calculating the energies of electronic transitions from the ground state to various excited states. This would allow for the prediction of the absorption maxima (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical spectra are crucial for understanding the electronic structure and photophysical properties of the molecule.

Analysis of Non-Linear Optical (NLO) Properties

Computational chemistry provides the means to investigate the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. For this compound, quantum chemical calculations could determine key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (fluoro) groups on the aromatic ring suggests that this compound might exhibit interesting NLO properties. Computational studies are essential for predicting and understanding the magnitude of these properties. nih.gov

Tautomeric Equilibria and Conformational Landscape Studies

This compound can exist in different tautomeric forms, such as the phenol-imino and keto-amino forms. Computational studies can be employed to determine the relative stabilities of these tautomers by calculating their energies. researchgate.net Furthermore, the molecule possesses conformational flexibility, particularly regarding the orientation of the amino and hydroxyl groups. A conformational landscape study would involve systematically exploring the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is vital for understanding the molecule's structure and reactivity.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), can be used to simulate the effects of different solvents on the molecular properties of this compound. These studies can reveal how the solvent affects the tautomeric equilibria, conformational preferences, electronic spectra, and NLO properties, providing a more realistic picture of the molecule's behavior in solution.

Chemical Reactivity and Derivatization Pathways of 2 Amino 3 Fluoro 5 Methylphenol

Reactions Involving the Aromatic Ring

The reactivity of the benzene (B151609) ring is significantly influenced by the electronic effects of its substituents. The amino, hydroxyl, and methyl groups are electron-donating and activating, while the fluorine atom is deactivating via induction but can participate in resonance.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are governed by the substituents already present.

In 2-Amino-3-fluoro-5-methylphenol, the amino (-NH2) and hydroxyl (-OH) groups are powerful activating groups and are ortho, para-directors. The methyl (-CH3) group is also an activating, ortho, para-directing group. The fluorine (-F) atom is a deactivating group due to its strong inductive electron withdrawal, yet it also directs incoming electrophiles to the ortho and para positions due to resonance effects. makingmolecules.com

The positions on the ring relative to the substituents are as follows:

Position 1: -OH

Position 2: -NH2

Position 3: -F

Position 4: Hydrogen

Position 5: -CH3

Position 6: Hydrogen

The powerful activating and directing effects of the -OH and -NH2 groups dominate the reactivity of the ring. The primary sites for electrophilic attack would be the positions ortho and para to these groups.

Position 6 is ortho to the hydroxyl group and para to the amino group, making it a highly activated and sterically accessible site for substitution.

Position 4 is para to the hydroxyl group and ortho to the methyl group. This position is also highly activated.

Given the strong activation from the hydroxyl and amino groups, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to proceed readily. wikipedia.orgmnstate.edu The precise outcome would depend on the reaction conditions, as the amino group can be protonated in strongly acidic media, converting it into a deactivating, meta-directing ammonium (B1175870) group (-NH3+).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influences | Predicted Reactivity |

|---|---|---|

| 4 | para to -OH, ortho to -CH3 | High |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the fluorine atom at position 3 could potentially act as a leaving group. However, the ring is rich in electron-donating groups (-OH, -NH2, -CH3), which generally disfavor SNAr reactions by increasing the electron density of the ring and destabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

For SNAr to occur, the aromatic ring typically needs to be electron-poor. mdpi.com Therefore, direct nucleophilic displacement of the fluorine atom on this compound is generally unfavorable under standard conditions. However, derivatization of the molecule to introduce strong electron-withdrawing groups, such as a nitro group, could render the fluorinated ring susceptible to nucleophilic attack by various nucleophiles, including those based on oxygen, nitrogen, or sulfur. beilstein-journals.org In such modified systems, the highly electronegative fluorine atom can become a viable leaving group. masterorganicchemistry.com

Transformations at the Amino Functionality

The primary amino group is a versatile functional handle for a wide range of derivatizations.

The primary amino group of this compound can react with aldehydes or ketones to form imines, commonly known as Schiff bases. This condensation reaction typically occurs under mild heating, sometimes with acid or base catalysis, and involves the elimination of a water molecule. semanticscholar.orgscience.gov

The formation of Schiff bases is a widely used reaction for modifying amino-containing compounds. For instance, various 2-aminophenol (B121084) derivatives have been reacted with different aldehydes to synthesize novel Schiff bases. nih.govglobalresearchonline.net A similar approach can be applied to this compound.

Table 2: Representative Schiff Base Formation Reaction

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

|---|---|---|---|

| This compound | Aromatic/Aliphatic Aldehyde | Schiff Base (Imine) | Reflux in a suitable solvent (e.g., ethanol) |

These Schiff base derivatives are valuable intermediates in organic synthesis and are often explored for their biological activities and use as ligands in coordination chemistry. semanticscholar.orgnih.gov

The nitrogen atom of the amino group can be further functionalized through various reactions.

N-Alkylation and N-Acylation: The amino group can be alkylated using alkyl halides or acylated using acyl chlorides or anhydrides. These reactions introduce alkyl or acyl groups onto the nitrogen atom, forming secondary or tertiary amines and amides, respectively. Acylation is often performed to protect the amino group during other transformations.

Reductive Amination: This process involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate in situ, which is then immediately reduced to a secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). acs.org This method provides a direct route to N-alkylated derivatives.

Table 3: Examples of Amino Group Transformations

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| N-Acylation | Acetyl chloride, Pyridine | N-Arylacetamide |

| N-Alkylation | Methyl iodide, Base | N-Methylated amine |

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide is a key intermediate for several important reactions.

Ether Formation (Williamson Ether Synthesis): The phenoxide ion can react with alkyl halides or other alkylating agents to form aryl ethers. This is a classic method for converting phenols into their corresponding ether derivatives.

Ester Formation: The hydroxyl group can react with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine, to form phenyl esters. This reaction is a common method for protecting the hydroxyl group or for synthesizing derivatives with altered properties.

O-Arylation: While more challenging than alkylation, the phenolic oxygen can participate in cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type reactions, to form diaryl ethers, though this often requires specific catalysts and conditions.

Table 4: Common Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Etherification | Sodium hydroxide, Ethyl iodide | Phenyl ether |

Cross-Coupling Strategies for Advanced Aryl Systems

The amino and hydroxyl moieties of this compound offer versatile handles for participating in various cross-coupling reactions to construct advanced aryl systems. The choice of catalyst and reaction conditions allows for selective functionalization at either the nitrogen or oxygen atom.

Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds. nih.govacs.org While the direct amination of the phenolic hydroxyl group is not typical, it can be converted into a better leaving group, such as a triflate or a fluorosulfonate, to facilitate coupling. nih.govacs.org For instance, phenols can be converted to aryl fluorosulfonates, which are effective electrophiles in palladium- and nickel-catalyzed amination reactions. acs.org This strategy provides a sustainable alternative to using aryl halides. acs.org

Conversely, copper-catalyzed cross-coupling reactions are often employed for the formation of carbon-oxygen (C-O) bonds. Research on aminophenol derivatives has demonstrated that orthogonal catalyst systems can achieve high chemoselectivity. For example, a copper(I) iodide/picolinic acid system can selectively catalyze the O-arylation of 3-aminophenols with aryl iodides, leaving the amino group untouched. mit.edu In contrast, palladium catalysts, particularly those with bulky phosphine (B1218219) ligands like BrettPhos, have been shown to cleanly catalyze the N-arylation of 3-aminophenols with aryl bromides and chlorides. mit.edunih.gov

The Suzuki-Miyaura coupling, a staple for C-C bond formation, is also applicable. The hydroxyl group can be converted to a triflate or a similar sulfonate leaving group to enable coupling with a variety of boronic acids. mdpi.comchemistryviews.org The presence of the fluorine atom on the ring in this compound is noteworthy, as fluorinated aryl compounds can exhibit unique reactivity in Suzuki-Miyaura couplings, sometimes requiring specific catalyst systems or additives to achieve high yields. chemistryviews.org For example, the coupling of highly fluorinated arylboronic esters has been achieved using a [Pd(PiPr3)2] catalyst, with mechanistic studies suggesting the involvement of a rare palladium-fluorido intermediate. chemistryviews.org

| Coupling Reaction | Catalyst System | Substrate Scope | Typical Product | Selectivity |

|---|---|---|---|---|

| Buchwald-Hartwig Amination (N-Arylation) | Pd-based (e.g., Pd(OAc)2/BrettPhos) | Aryl bromides, chlorides | N-Aryl-2-amino-3-fluoro-5-methylphenol | High N-selectivity mit.edunih.gov |

| Ullmann Condensation (O-Arylation) | Cu-based (e.g., CuI/picolinic acid) | Aryl iodides | O-Aryl-2-amino-3-fluoro-5-methylphenol | High O-selectivity mit.edu |

| Suzuki-Miyaura Coupling (C-C) | Pd-based (e.g., [Pd(PiPr3)2]) | Aryl/vinyl boronic acids (after -OH conversion to -OTf) | Aryl/vinyl substituted aminophenol | Requires activation of hydroxyl group chemistryviews.org |

Oxidation Pathways and Redox Behavior

The electrochemical properties of aminophenols are of significant interest due to the presence of two oxidizable groups, the amino and hydroxyl moieties. ua.es The relative position of these groups on the aromatic ring heavily influences the oxidation pathway. ua.es As an ortho-aminophenol derivative, this compound is expected to exhibit behavior characteristic of this isomer class.

Studies on the electrochemical oxidation of o-aminophenol on platinum electrodes in acidic media have shown that it leads to the formation of a conducting polymer with phenoxazine (B87303) units. ua.es This occurs through an initial oxidation to an o-quinone imine intermediate, which can then undergo further reactions, including polymerization or intramolecular cyclization. The enzymatic oxidation of o-aminophenol by enzymes like o-aminophenol oxidase also yields phenoxazinone structures. wikipedia.org For example, the biomimetic oxidation of 2-aminophenol using a ferroxime(II) catalyst and dioxygen selectively produces 2-amino-3H-phenoxazine-3-one. rsc.org This transformation proceeds via a radical mechanism. rsc.org

| Aminophenol Isomer | Oxidation Conditions | Major Product(s) | Reference |

|---|---|---|---|

| ortho-Aminophenol | Electrochemical (Pt electrode, acid) | Poly(o-aminophenol) with phenoxazine units | ua.es |

| meta-Aminophenol | Electrochemical (Pt electrode, acid) | Blocking polymeric film, CO2, quinone | ua.es |

| para-Aminophenol | Electrochemical (Pt electrode, acid) | Hydroquinone/p-benzoquinone, CO2 | ua.es |

| 2-Aminophenol | Biomimetic (Ferroxime(II)/O2) | 2-Amino-3H-phenoxazine-3-one | rsc.org |

Regioselective Functionalization and Stereochemical Control

The inherent directing effects of the substituents on the this compound ring allow for a high degree of regioselectivity in functionalization reactions. The amino and hydroxyl groups are strong ortho-, para-directing activators in electrophilic aromatic substitution, while the fluorine atom is an ortho-, para-director but a deactivator. The methyl group is a weak ortho-, para-directing activator. The interplay of these effects governs the position of incoming reagents.

Chemoselective acylation is a key transformation. Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, selective N-acylation can be readily achieved. Enzymatic catalysis, for example using Novozym 435, has been shown to be highly effective for the chemoselective monoacetylation of the amino group of 2-aminophenol to yield N-(2-hydroxyphenyl)acetamide. acs.org This selectivity can be controlled by the choice of acyl donor and solvent. acs.org Chemical methods using reagents like acetic anhydride (B1165640) can also favor N-acylation under controlled conditions. google.comresearchgate.net

The synthesis of the 2-aminophenol core itself can be achieved with high regioselectivity. One novel strategy involves a cascade nih.govnih.gov-sigmatropic rearrangement and hydrolysis of N-arylhydroxylamines, which avoids the use of metals and oxidants. nih.gov Such methods offer excellent functional group tolerance and control over the substitution pattern. nih.gov

For achieving stereochemical control, derivatives of aminophenols can be used as chiral ligands or auxiliaries. For instance, ProPhenol ligands, which are derived from the condensation of substituted aminophenols, have been developed for use in asymmetric catalysis. acs.org These ligands, in complex with metals like zinc, can catalyze highly diastereo- and enantioselective aldol (B89426) reactions to produce β-hydroxy-α-amino esters. acs.org Furthermore, the synthesis of fluorinated amino acids, which are of significant interest in medicinal chemistry, often relies on stereoselective methods where the fluorine atom can influence the stereochemical outcome of reactions. nih.gov

| Reaction Type | Reagents/Catalyst | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Chemoselective N-Acetylation | Novozym 435, Vinyl acetate | 2-Aminophenol | Selective formation of N-(2-hydroxyphenyl)acetamide | acs.org |

| Regioselective Synthesis | N-arylhydroxylamines, Methyl chlorosulfonate | - | Regioselective formation of 2-aminophenol core | nih.gov |

| Asymmetric Aldol Reaction | Zinc-ProPhenol Complex | Glycine Schiff bases and aldehydes | High diastereo- and enantioselectivity for β-hydroxy-α-amino esters | acs.org |

Advanced Applications of 2 Amino 3 Fluoro 5 Methylphenol As a Chemical Building Block

Precursor in Complex Organic Synthesis

The reactivity of the ortho-aminophenol core, modulated by the fluorine and methyl substituents, makes 2-Amino-3-fluoro-5-methylphenol an ideal starting material for constructing complex molecular architectures. The adjacent amino and hydroxyl groups can participate in cyclization reactions, while the aromatic ring itself can undergo various substitutions.

Synthesis of Substituted Heterocyclic Compounds

Ortho-aminophenols are well-established precursors for a variety of oxygen- and nitrogen-containing heterocyclic compounds. The dual nucleophilicity of the amino and hydroxyl groups allows for facile condensation reactions with bifunctional reagents. This compound can be used to synthesize fluorinated and methylated analogues of important heterocyclic scaffolds like benzoxazoles, phenoxazines, and other related systems.

These reactions typically proceed through the initial formation of a Schiff base or an amide, followed by an intramolecular cyclization. The fluorine substituent can enhance the acidity of the phenolic proton and influence the regioselectivity of reactions, while the methyl group impacts the electronic properties and solubility of the final product. The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and material science due to their presence in numerous biologically active molecules and functional materials. nih.gov General methods, such as reacting o-aminophenols with aldehydes, ketones, or carboxylic acid derivatives, are readily adaptable for this specific precursor. researchgate.netresearchgate.net For instance, the reaction with aldehydes or their equivalents can lead to benzoxazole (B165842) derivatives, which are privileged structures in drug discovery.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reagent Class | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| Carboxylic Acids / Esters / Acyl Chlorides | Benzoxazoles | Condensation / Cyclization |

| Aldehydes / Ketones | Benzoxazolines (after reduction) | Condensation / Cyclization |

| β-Ketoesters | Phenoxazinones | Condensation / Cyclization |

Formation of Polymeric Materials and Fluorinated Scaffolds

The functionalities present in this compound allow it to serve as a monomer in the synthesis of advanced polymeric materials. The amino and hydroxyl groups can be used for step-growth polymerization to form polymers such as polyamides, polyimides, or polybenzoxazoles (PBOs). PBOs are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of a fluorine atom into the polymer backbone can further enhance these properties, often improving thermal stability, flame retardancy, and solubility in organic solvents while lowering the dielectric constant and water absorption.

The synthesis of these polymers often involves a two-step process: first, the formation of a soluble prepolymer, followed by a thermal or chemical cyclization to form the rigid, final polymer structure. The methyl group can also contribute to improved processability and solubility of the resulting fluorinated polymers.

Role in Ligand Design for Coordination Chemistry

Ortho-aminophenol derivatives are highly effective ligands for a wide range of metal ions, a utility that extends to this compound. derpharmachemica.com The "hard" oxygen and "borderline" nitrogen donor atoms can coordinate to a metal center, forming stable five-membered chelate rings. These ligands can be redox-active, meaning they can exist in multiple oxidation states (aminophenolate, semiquinoneimine radical, and quinoneimine), which imparts versatile electronic properties to the resulting metal complexes. derpharmachemica.com

The reaction of this compound with aldehydes or ketones can generate Schiff base ligands. These phenoxy-imine ligands are particularly important in the development of non-metallocene catalysts for olefin polymerization. sigmaaldrich.com The electronic and steric environment around the metal center, which dictates the catalytic activity and selectivity, can be precisely tuned by the substituents on the aromatic ring. The electron-withdrawing fluorine atom in the this compound framework can influence the Lewis acidity of the coordinated metal center, potentially enhancing catalytic performance. derpharmachemica.com These coordination compounds have applications in homogeneous catalysis, small molecule activation, and the development of new materials with interesting magnetic or optical properties. derpharmachemica.comresearchgate.net

Development of pH-Sensitive Probes and Chemical Sensors

Aminophenol derivatives have been successfully employed in the design of pH-sensitive fluorescent and colorimetric probes. rsc.org The photophysical properties (absorption and fluorescence) of these molecules can change significantly upon protonation or deprotonation of the amino and hydroxyl groups. This change in electronic structure in response to pH can be harnessed for sensing applications. mdpi.com

For this compound, the fluorescence intensity or color could be modulated over a specific pH range. The amino group can be protonated in acidic conditions, and the phenolic proton can be removed in basic conditions, leading to distinct spectral shifts. This principle has been used to create sensors based on amino-functionalized graphene and polyaniline composites nih.gov and gold nanorods functionalized with aminophenols nih.gov. The fluorine and methyl substituents on the ring would fine-tune the pKa values of the functional groups and the spectral properties of the probe, allowing for the rational design of sensors for specific pH ranges. rsc.org

Table 2: General Principles of Aminophenol-Based pH Sensors

| pH Condition | Dominant Species | Expected Spectral Change | Potential Mechanism |

|---|---|---|---|

| Acidic (low pH) | Protonated Amine (-NH3+) | Shift in absorption/emission | Alteration of Intramolecular Charge Transfer (ICT) |

| Neutral | Neutral Molecule (-NH2, -OH) | Baseline spectrum | Ground state |

Applications in Dye and Pigment Synthesis

Aminophenols are historically significant intermediates in the synthesis of dyes and pigments. sncl.com Para-aminophenol, for example, is a key component in the production of azo dyes and sulfur dyes. scialert.netresearchgate.net Similarly, ortho-aminophenol derivatives can be used to create a range of colorants.

This compound can serve as a diazo component or a coupling component in the synthesis of azo dyes.

As a Diazo Component: The amino group can be converted into a diazonium salt using nitrous acid. This reactive intermediate can then be coupled with electron-rich aromatic compounds (like other phenols or anilines) to form an azo dye.

As a Coupling Component: The phenol (B47542) ring is activated towards electrophilic substitution by the hydroxyl and amino groups, allowing it to react with diazonium salts to form azo dyes.

The specific shade, fastness, and application properties of the resulting dye are heavily influenced by the substituents on the aromatic rings. researchgate.net The presence of the fluorine atom in the this compound structure would likely impart a bathochromic (deepening) or hypsochromic (lightening) shift to the color and could improve the lightfastness of the dye. Such dyes find use in coloring textiles, plastics, and in specialized applications like hair coloring formulations. google.com

Future Research Directions and Emerging Trends in 2 Amino 3 Fluoro 5 Methylphenol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted phenols and their derivatives is a cornerstone of organic chemistry. Future research is poised to focus on developing more efficient, scalable, and environmentally benign methods for the synthesis of 2-Amino-3-fluoro-5-methylphenol and its analogues. While traditional multi-step syntheses exist for related compounds, the drive towards green chemistry is fueling the exploration of novel catalytic systems and one-pot reactions.

For instance, the synthesis of related aminophenols often involves harsh conditions or the use of hazardous reagents. researchgate.netgoogle.com Future methodologies will likely focus on:

Catalytic Hydrogenation: Expanding on existing methods for reducing nitrophenols, such as using palladium on carbon (Pd/C) catalysts, to be more selective and efficient for fluorinated substrates. researchgate.net

Tandem Oxidation Processes: Investigating the use of multifunctional catalysts that can facilitate multiple reaction steps in a single pot, reducing waste and improving atom economy. nih.gov

Flow Chemistry: Utilizing microreactor technology to improve reaction control, safety, and scalability of key synthetic steps.

A recent study on the synthesis of a fluorinated analog of 5-aminolevulinic acid highlights a scalable, six-step process involving electrophilic fluorination, demonstrating a pathway that could be adapted for the synthesis of this compound. nih.gov

Advanced Spectroscopic Probing of Molecular Interactions

A deeper understanding of the intra- and intermolecular interactions of this compound is crucial for predicting its behavior in various chemical environments. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

| Spectroscopic Technique | Information Gained | Potential Research Focus |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity and spatial relationships between atoms. | 1H, 13C, and 19F NMR studies to elucidate the electronic effects of the substituents and their influence on the aromatic ring. rsc.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and study of hydrogen bonding interactions. | Investigating the strength and nature of hydrogen bonds involving the -OH and -NH2 groups, and how they are affected by the fluorine substituent. |

| X-ray Crystallography | Precise determination of the three-dimensional molecular structure in the solid state. | Obtaining crystal structures of this compound and its derivatives to analyze packing arrangements and intermolecular forces. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | High-resolution mass spectrometry (HRMS) to confirm the elemental composition of newly synthesized derivatives. rsc.org |

These studies will provide fundamental data to support the design of new molecules with tailored properties.

Integration of Machine Learning and Artificial Intelligence in Computational Predictions

The synergy between experimental chemistry and computational modeling is becoming increasingly important. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting molecular properties and reaction outcomes. For this compound, future research in this area could include:

Property Prediction: Developing ML models to predict physical, chemical, and biological properties of derivatives of this compound, accelerating the discovery of new functional molecules.

Reaction Optimization: Using AI algorithms to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity.

Mechanism Elucidation: Employing computational methods to model reaction pathways and transition states, providing insights into the underlying mechanisms of reactions involving this compound.

Exploration of Supramolecular Assemblies and Material Science Applications

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an attractive building block for supramolecular chemistry and materials science. Future research is expected to explore:

Crystal Engineering: Designing and synthesizing co-crystals and coordination polymers where this compound acts as a ligand or a node in a larger network. The presence of both hydrogen bond donors (-OH, -NH2) and an acceptor (F) provides a versatile platform for creating complex architectures.

Functional Materials: Investigating the potential of polymers and materials incorporating the this compound motif for applications in areas such as:

Sensors: Developing chemosensors where the binding of an analyte to the phenol (B47542) or amine group leads to a detectable optical or electronic signal.

Organic Electronics: Exploring the use of its derivatives in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic properties can be tuned by chemical modification.

The synthesis of Schiff bases from related aminophenols has been shown to create molecules that can form polymeric structures through hydrogen bonding, indicating the potential for this compound in this area. globalresearchonline.net

Investigation of Reaction Mechanisms and Catalytic Processes

A thorough understanding of the reactivity of this compound is essential for its effective utilization in organic synthesis. Future mechanistic studies will likely focus on:

Regioselectivity of Reactions: Investigating how the directing effects of the amino, hydroxyl, and fluoro groups influence the outcome of electrophilic and nucleophilic aromatic substitution reactions.

Catalytic Activity: Exploring the potential of metal complexes of this compound to act as catalysts in various organic transformations. For example, related aminophenol derivatives have been used to create ligands for catalytic processes. acs.org

Annulation Reactions: Studying the participation of this compound in cascade reactions to form complex heterocyclic structures, such as pyrroles. researchgate.net

By elucidating these reaction mechanisms, chemists can develop more precise and predictable synthetic routes to a wide range of valuable compounds.

Q & A

Basic: What are the key considerations for synthesizing 2-Amino-3-fluoro-5-methylphenol with high purity?

Methodological Answer:

The synthesis typically involves regioselective fluorination and methylation of aminophenol derivatives. A common route is the reduction of a nitro precursor (e.g., 3-nitro-5-methylphenol) followed by fluorination using DAST (diethylaminosulfur trifluoride) or Selectfluor™. Critical steps include:

- Temperature control : Fluorination reactions often require anhydrous conditions at −78°C to 0°C to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to achieve >95% purity, as confirmed by GC or HPLC .

- Safety : Use inert atmospheres (N₂/Ar) due to the compound’s sensitivity to oxidation .

Basic: How can researchers validate the structural identity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR :

- LC-MS : Molecular ion peak at m/z 141.1 (C₇H₈FNO⁺) and fragmentation patterns .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 58.73%, H: 5.63%) .

Advanced: How to resolve contradictions in reported melting points for this compound?

Methodological Answer:

Discrepancies in melting points (e.g., 127–133°C vs. 224–228°C) often arise from polymorphism or impurities:

- Recrystallization Solvent Screening : Test polar (water) vs. non-polar (toluene) solvents to isolate polymorphs .

- DSC Analysis : Differential scanning calorimetry can detect multiple endothermic peaks, indicating polymorphic forms .

- Purity Verification : Use HPLC with a C18 column (UV detection at 254 nm) to rule out impurities. Contaminants like unreacted nitro precursors alter melting behavior .

Advanced: What strategies optimize the regioselectivity of fluorination in aminophenol derivatives?

Methodological Answer:

Regioselectivity challenges in fluorinating aminophenols can be addressed via:

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the amino group to steer fluorination to the desired position .

- Metal Catalysis : Use Pd/Cu catalysts in fluorination reactions to enhance para/ortho selectivity .

- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .

Advanced: How to analyze degradation products of this compound under oxidative conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to H₂O₂/UV light and monitor degradation via:

- Kinetic Studies : Plot degradation rates vs. pH/temperature to infer reaction mechanisms (e.g., first-order kinetics in acidic conditions) .

Advanced: What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- QSAR Modeling : Train models using PubChem bioassay data (e.g., LogP, polar surface area) to predict antimicrobial or kinase inhibition activity .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., CYP450 enzymes) using AutoDock Vina. Prioritize derivatives with high binding affinity (ΔG < −8 kcal/mol) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) to guide lead optimization .

Advanced: How to mitigate discrepancies in HPLC retention times across laboratories?

Methodological Answer:

Variability arises from column aging, mobile phase pH, or detector calibration. Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.